3-Ethyl 6-methyl 4-bromoquinoline-3,6-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-bromoquinoline-3,6-dicarboxylate typically involves the reaction of quinoline derivatives with appropriate brominating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-bromoquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Scientific Research Applications
3-Ethyl 6-methyl 4-bromoquinoline-3,6-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-bromoquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- Ethyl 4-bromoquinoline-6-carboxylate
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
3-Ethyl 6-methyl 4-bromoquinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for research and development in various scientific fields .
Properties
Molecular Formula |
C14H12BrNO4 |
---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-bromoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C14H12BrNO4/c1-3-20-14(18)10-7-16-11-5-4-8(13(17)19-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3 |
InChI Key |
FSMKTFMJJRTDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(=O)OC |
Origin of Product |
United States |
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